{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine

Lipophilicity LogP Physicochemical property screening

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine (CAS 22441-54-9) is a bicyclic secondary amine comprising a norbornene (bicyclo[2.2.1]hept-5-ene) core linked via a methylene bridge to an N-propylamine side chain. With molecular formula C₁₁H₁₉N and a molecular weight of 165.27 g/mol, it belongs to the class of 5-norbornene-2-methanamine derivatives in which the exocyclic amine nitrogen bears one linear propyl substituent and one hydrogen, distinguishing it from tertiary amine and primary amine analogs in the same scaffold family.

Molecular Formula C11H19N
Molecular Weight 165.27 g/mol
Cat. No. B12113790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine
Molecular FormulaC11H19N
Molecular Weight165.27 g/mol
Structural Identifiers
SMILESCCCNCC1CC2CC1C=C2
InChIInChI=1S/C11H19N/c1-2-5-12-8-11-7-9-3-4-10(11)6-9/h3-4,9-12H,2,5-8H2,1H3
InChIKeyOYVMOUMQNRSHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine Procurement Guide: A Bicyclic Secondary Amine Building Block


{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine (CAS 22441-54-9) is a bicyclic secondary amine comprising a norbornene (bicyclo[2.2.1]hept-5-ene) core linked via a methylene bridge to an N-propylamine side chain . With molecular formula C₁₁H₁₉N and a molecular weight of 165.27 g/mol, it belongs to the class of 5-norbornene-2-methanamine derivatives in which the exocyclic amine nitrogen bears one linear propyl substituent and one hydrogen, distinguishing it from tertiary amine and primary amine analogs in the same scaffold family . The compound is commercially available at a typical purity of 95% .

Why N-Alkyl Chain Identity Matters for {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine Selection


Within the bicyclo[2.2.1]hept-5-en-2-ylmethylamine scaffold family, the identity of the N-alkyl substituent (methyl, ethyl, propyl, isopropyl, butyl, pentyl, etc.) is not interchangeable for procurement purposes. Even minor changes—such as moving from n-propyl to isopropyl, or extending to n-pentyl—alter experimentally measurable physicochemical descriptors including lipophilicity (LogP), the number of rotatable bonds, and steric encumbrance around the secondary amine . These differences directly affect solubility partitioning, reactivity in N-acylation and N-sulfonylation reactions, and the conformational flexibility of any downstream conjugate. The following evidence section quantifies the differentiation of the linear n-propyl variant against its closest commercially available analogs.

Quantitative Differentiation Evidence: {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine vs. Closest Analogs


Lipophilicity Comparison: n-Propyl vs. Isopropyl Substituent LogP Values

The n-propyl derivative shows a computed LogP of 2.1982, while the branched isopropyl analog (CAS 22441-56-1) has a LogP of 2.1966 . The 0.0016 log unit increase, though small in absolute magnitude, reflects the greater hydrophobic surface area accessible to the linear alkyl chain versus the compact, branched isopropyl group. This differential is expected to amplify in retention time differences under reverse-phase chromatographic conditions. TPSA is identical at 12.03 for both compounds, confirming that polarity differences arise solely from the alkyl chain topology.

Lipophilicity LogP Physicochemical property screening

Conformational Flexibility: Rotatable Bond Count Defines Spatial Degrees of Freedom

The target compound possesses 4 rotatable bonds (exocyclic CH₂–NH, NH–CH₂, CH₂–CH₂, CH₂–CH₃), versus 3 rotatable bonds for the isopropyl analog and 5 for the n-pentyl analog . This intermediate flexibility balances sufficient conformational sampling for target engagement against the entropic penalty of excessive rotatable bonds. The linear propyl chain also presents a smaller steric profile than the isopropyl group at the amine nitrogen, potentially enabling faster reaction kinetics in N-functionalization steps such as sulfonamide formation or reductive amination.

Conformational analysis Rotatable bonds Drug-likeness

Steric Accessibility of the Secondary Amine Nitrogen: Implications for Derivatization Reactivity

The linear n-propyl substituent offers less steric congestion around the secondary amine nitrogen than the branched isopropyl group. While no direct kinetic comparison data were located within the source restrictions, class-level knowledge of amine reactivity dictates that N-n-propyl secondary amines react faster with bulky electrophiles (e.g., sulfonyl chlorides, isocyanates, activated esters) than their N-isopropyl counterparts. This is the basis for selecting the n-propyl variant when reaction yield is a priority in the synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-sulfonamides, a known class of photoresist monomer intermediates [1].

Steric hindrance N-functionalization Synthetic building block

Commercial Purity and Availability Benchmarking Across N-Alkyl Homologs

The n-propyl derivative is available at 95% purity from at least one major catalog supplier (Leyan product 2031543), while the isopropyl analog is listed at a higher 98% purity (Leyan product 1556909) at comparable price points . The n-pentyl homolog (CAS 22441-58-3) is listed as a discontinued product at CymitQuimica, indicating supply fragility for the longer-chain analog . This situates the n-propyl variant as a compromise: slightly lower commercial purity than isopropyl but demonstrably more sustainable in the supply chain than the pentyl variant.

Chemical procurement Purity specification Supply chain

Optimal Application Scenarios for {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine Based on Verified Differentiation


Synthesis of Norbornene-Containing Sulfonamide Photoresist Monomer Intermediates

The n-propyl secondary amine can be directly N-sulfonylated using protocols analogous to those described in patent US20080071113 for N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide synthesis . The linear propyl chain's reduced steric bulk relative to isopropyl analogs is expected to favor higher conversion yields with bulky sulfonyl chloride reagents. The norbornene double bond remains available for subsequent ring-opening metathesis polymerization (ROMP), enabling the compound to serve as a functional monomer in next-generation photoresist formulations.

Medicinal Chemistry Scaffold Elaboration Requiring Balanced Lipophilicity

With a computed LogP of 2.1982 and 4 rotatable bonds, this compound provides a starting scaffold that balances membrane permeability with conformational constraint . The secondary amine can be elaborated via amide bond formation, reductive amination, or urea synthesis to generate screening libraries. The n-propyl chain offers intermediate lipophilicity between ethyl and butyl/pentyl analogs, making it a rational choice when optimizing for CNS drug-like property space where excessive LogP (>3) or too many rotatable bonds (>5) are disfavored.

Ligand Synthesis for Transition Metal Catalysis

The norbornene framework provides a rigid, chiral bicyclic scaffold that can coordinate to transition metals or serve as a chiral auxiliary. The secondary amine function with a linear n-propyl substituent offers a coordination site with defined steric properties distinct from bulkier N-isopropyl or N-tert-butyl analogs. This compound can be converted into Schiff base ligands by condensation with aldehydes, enabling the preparation of bidentate N,N- or N,O-ligands for palladium, ruthenium, or other metal-catalyzed transformations [1]. The 4-rotatable-bond side chain provides sufficient flexibility for chelate ring formation without excessive entropic penalty.

Building Block for Antimicrobial Norbornene Derivatives

The norbornene-amine scaffold has established precedent as a precursor to Mannich bases and propargylamine derivatives with demonstrated antimicrobial activity against sulfate-reducing bacteria, Staphylococcus aureus, and Candida species [2][3]. The n-propyl derivative can be directly employed in Mannich condensations with formaldehyde or benzaldehyde to access novel norbornene-containing aminomethoxy compounds. The linear chain topology may confer different antimicrobial potency profiles compared to branched-chain or cyclic amine variants, as observed in structure-activity relationship studies of related norbornene Mannich bases.

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